N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound characterized by the presence of multiple functional groups, including dichlorobenzyl, hydroxyethyl, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution:
Sulfonylation: The addition of the sulfonyl group using sulfonyl chlorides under basic conditions.
Amidation: The formation of the amide bond through the reaction of amines with carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~).
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide: shares similarities with other sulfonyl-containing compounds and benzyl derivatives.
Uniqueness
- The presence of both dichlorobenzyl and sulfonyl groups in the same molecule provides unique chemical properties and potential biological activities that distinguish it from other compounds.
Properties
Molecular Formula |
C18H20Cl2N2O4S |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-hydroxyethyl)acetamide |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-13-2-6-16(7-3-13)27(25,26)22(12-18(24)21-8-9-23)11-14-4-5-15(19)10-17(14)20/h2-7,10,23H,8-9,11-12H2,1H3,(H,21,24) |
InChI Key |
AJCCJMGDBISHHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)CC(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.